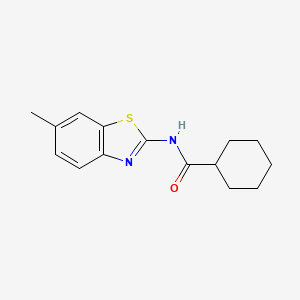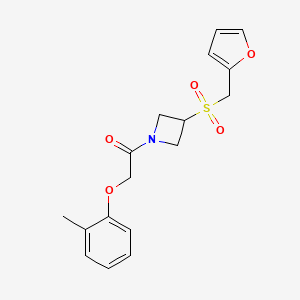![molecular formula C18H19BrN2O5S B2666026 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate CAS No. 1397003-32-5](/img/structure/B2666026.png)
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate is a complex organic compound that features a sulfonamide group, a brominated aromatic ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, glycine, and methyl 3-phenylpropanoate.
Step 1 Formation of the Sulfonamide: 4-bromobenzenesulfonyl chloride reacts with glycine in the presence of a base like triethylamine to form 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid.
Step 2 Amide Bond Formation: The intermediate 2-{[(4-bromophenyl)sulfonyl]amino}acetic acid is then coupled with methyl 3-phenylpropanoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl rings.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would vary depending on the nucleophile used, such as amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: The sulfonamide group can act as an inhibitor for certain enzymes.
Protein Labeling: The compound can be used to label proteins for biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers or other materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules such as proteins and enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The bromophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-[(2-{[(4-methylphenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a methyl group instead of bromine.
Methyl 2-[(2-{[(4-nitrophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate can enhance its reactivity and binding affinity in biological systems compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and biochemical research.
Propiedades
IUPAC Name |
methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5S/c1-26-18(23)16(11-13-5-3-2-4-6-13)21-17(22)12-20-27(24,25)15-9-7-14(19)8-10-15/h2-10,16,20H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIBUUJLOHYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2665946.png)
![1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2665947.png)
![6-cyclopropyl-5-fluoro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B2665948.png)

amine hydrochloride](/img/structure/B2665951.png)

![ethyl5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate](/img/structure/B2665957.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2665959.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)

![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
![methyl 4-[2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2665964.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
